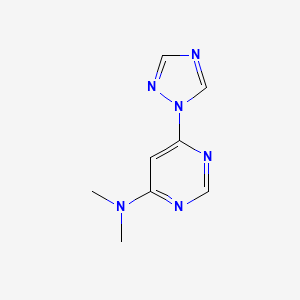
N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine, also known as DMTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTA is a pyrimidine derivative that has been synthesized using various methods, including the use of triazoles and other chemical reagents.
作用機序
The mechanism of action of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific enzymes that are involved in various cellular processes. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine inhibits the activity of these enzymes by binding to their active sites, thereby preventing them from carrying out their normal functions. This inhibition leads to a decrease in the activity of the enzymes, which in turn leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various research applications. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine is also stable under a wide range of conditions, making it suitable for long-term storage. However, there are also some limitations to the use of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine in lab experiments. One of the major limitations is its toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine in scientific research. One of the most promising directions is in the development of new cancer therapies. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has shown significant potential in inhibiting the growth and proliferation of cancer cells, and further research is needed to explore its potential as a cancer treatment. Another future direction is in the development of new anti-inflammatory and anti-oxidant therapies. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has shown promising results in these areas, and further research is needed to explore its potential in these applications.
合成法
The synthesis of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine involves the reaction between 4-chloro-6-(1,2,4-triazol-1-yl)pyrimidine and dimethylamine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or DMF, and the product is obtained by purification using column chromatography. The yield of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and concentration of reagents.
科学的研究の応用
N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has shown promising results in various scientific research applications. One of the most significant applications of N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine is in the field of cancer research. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-Dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
N,N-dimethyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-13(2)7-3-8(11-5-10-7)14-6-9-4-12-14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOCCQRVYBFZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

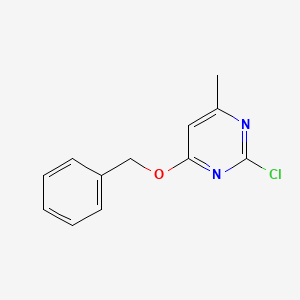
![(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione](/img/structure/B2808349.png)

![3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808351.png)
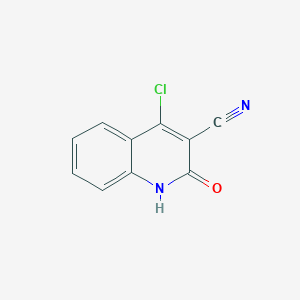
![N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2808353.png)
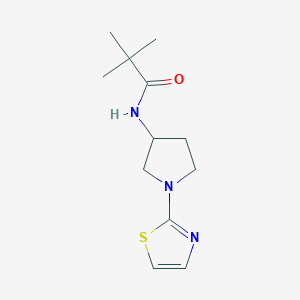
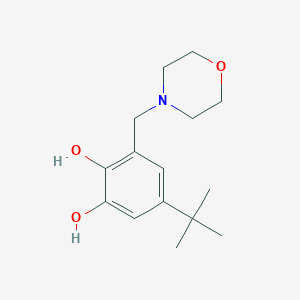
![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)
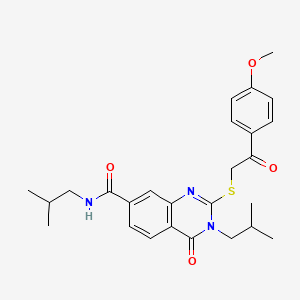
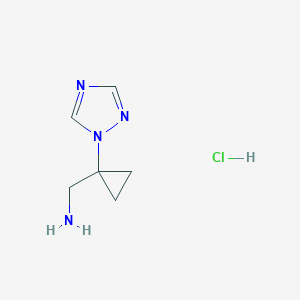
![1-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2808365.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2808366.png)
![N-(2,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808368.png)